molecular formula C14H20N2O2 B7933181 N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine

Cat. No.: B7933181
M. Wt: 248.32 g/mol
InChI Key: AKJKEGYFUIOWNZ-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel neuroactive and anticancer agents. This molecule is characterized by a distinct 2,3-dihydrobenzo[b][1,4]dioxine group, a privileged scaffold in drug discovery known for its favorable pharmacokinetic properties and ability to interact with diverse biological targets. The structure incorporates a cyclopropylamine moiety and a flexible diamine chain, which are critical for potent receptor binding and modulation. Scientific literature indicates that cyclopropylamine derivatives demonstrate potent activity as modulators of the central nervous system's histamine H3 receptor . This receptor is a well-established target for therapeutic interventions in a range of conditions, including sleep disorders, cognitive deficits, epilepsy, and neuropathic pain . Consequently, this compound serves as a valuable chemical tool for neuroscientists exploring the pathophysiology of these disorders and for chemists working on structure-activity relationship (SAR) studies to refine ligand efficacy and selectivity. Furthermore, the 1,4-benzodioxine core structure has been identified in research focusing on oncology targets. Compounds based on this scaffold have shown promise as inhibitors of PARP1 (Poly(ADP-ribose) polymerase 1), a key enzyme involved in DNA repair processes . Inhibiting PARP1 is a validated strategy for targeting certain types of cancers, making derivatives of 1,4-benzodioxine important leads in the search for new anticancer therapeutics . Researchers can utilize this diamine derivative as a versatile building block to synthesize novel compounds for high-throughput screening and the development of potential chemotherapeutic agents.

Properties

IUPAC Name

N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-6-7-16(12-4-5-12)10-11-2-1-3-13-14(11)18-9-8-17-13/h1-3,12H,4-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJKEGYFUIOWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine is a complex organic compound with significant potential for various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on available literature.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and two amine groups. This unique structure contributes to its reactivity and potential interactions within biological systems.

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • CAS Number : 1353983-57-9
  • Purity : Typically around 97% in commercial preparations .

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the cyclopropyl group.
  • Introduction of the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
  • Attachment of the amine groups through reductive amination or similar methods.

These synthetic routes allow for controlled yields and purity of the final product.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various pharmacological activities:

  • Neuroprotective Effects : Some derivatives have shown potential in reducing neuronal hyperexcitability in rat models, suggesting possible applications in treating neurological disorders .
  • Antitumor Activity : Benzodioxane derivatives are often explored for their antitumor properties due to their ability to interact with specific biological targets involved in cancer progression .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways.
  • Receptor Modulation : The presence of amine groups suggests potential interactions with neurotransmitter receptors or other cellular targets.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of related compounds:

StudyCompoundFindings
(S)-N-[1-(4-cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamideDemonstrated significant activity in reducing neuronal hyperexcitability.
Various benzodioxane derivativesExhibited antitumor activity in vitro against several cancer cell lines.

Future Research Directions

Further investigations are required to fully elucidate the specific biological effects and therapeutic potentials of this compound. Key areas for future research include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Mechanistic Studies : To explore the detailed molecular interactions with biological targets.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C14H20N2O2
  • CAS Number : 1353976-96-1
  • Key Functional Groups :
    • Cyclopropyl group
    • Diamine structure
    • Benzodioxane moiety

The presence of two amine groups enhances the compound's reactivity, allowing it to participate in various chemical reactions typical of diamines and cyclic compounds.

Pharmacological Potential

N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine has garnered attention for its potential pharmacological applications. The structural features suggest possible interactions with various biological targets:

  • Anticancer Activity : The compound may exhibit cytotoxic effects against certain cancer cell lines due to its ability to interact with cellular pathways involved in proliferation and apoptosis.
  • Neuroprotective Effects : Given the presence of the benzodioxane moiety, there is potential for neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Interaction Studies

Research into how this compound interacts with biological targets is crucial. Key areas of investigation include:

  • Binding affinity studies with receptors or enzymes
  • Mechanistic studies to understand its mode of action
  • Toxicity assessments to evaluate safety profiles

Recent Studies

Recent investigations have focused on the biological activity of similar compounds within the same class. For instance:

  • Study on Analog Compounds : Research demonstrated that derivatives of benzodioxane exhibited promising anticancer activity in vitro. The findings suggest that modifications to the amine groups can enhance efficacy.
  • Neuroprotective Research : A study exploring compounds with similar structures indicated potential neuroprotective effects in animal models of neurodegeneration. This opens avenues for further exploration of this compound.

Chemical Reactions Analysis

Amine-Alkylation and Acylation Reactions

The primary and secondary amine groups in the ethylenediamine chain participate in nucleophilic substitution and acylation.

Reaction TypeConditionsProductsNotes
Alkylation Alkyl halides (e.g., CH₃I) in presence of K₂CO₃Quaternary ammonium saltsSelective alkylation occurs at the primary amine due to steric hindrance at the cyclopropyl-bound nitrogen.
Acylation Acetyl chloride in anhydrous THFN-Acetyl derivativesForms stable amides; confirmed via LC-MS analysis .

Electrophilic Aromatic Substitution on the Benzodioxin Moiety

The electron-rich 2,3-dihydrobenzo[b] dioxin ring undergoes substitution at the C5 and C7 positions.

ReactionReagentsPositionYield
Nitration HNO₃/TFA at 0°CC7-nitro derivative62% yield; regioselectivity confirmed via NOESY .
Sulfonation H₂SO₄/SO₃ at 60°CC5-sulfonic acidRequires rigorous temperature control to avoid ring oxidation .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group reacts under acidic or radical conditions:

  • Acid-Mediated Ring Opening :
    Treatment with HCl in ethanol generates a linear propane derivative via carbocation intermediates .

    Cyclopropane+HClCH3CHClCH2(product)\text{Cyclopropane} + \text{HCl} \rightarrow \text{CH}_3\text{CHClCH}_2-\text{(product)}
  • Radical Addition :
    UV light initiates addition of bromine to form 1,3-dibromopropane derivatives, confirmed by EPR spectroscopy .

Oxidation and Reductive Amination

  • Oxidation :
    The ethylenediamine chain oxidizes with KMnO₄ in acidic conditions, yielding imine intermediates and carboxylic acids.

  • Reductive Amination :
    Reacts with ketones (e.g., acetone) under H₂/Pd-C to form tertiary amines, enhancing lipophilicity.

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal IonCoordination SiteApplication
Cu(II)Ethylenediamine N-atomsCatalyzes Ullmann coupling reactions .
Fe(III)Benzodioxin oxygen atomsForms stable complexes with antioxidant activity .

Stability Under Physiological Conditions

  • pH-Dependent Degradation :
    Rapid decomposition occurs at pH < 3 (gastric conditions), releasing cyclopropylamine and benzodioxin fragments .

  • Metabolic Reactions :
    Cytochrome P450 enzymes oxidize the cyclopropyl group to epoxides, identified via in vitro hepatocyte assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine include derivatives where the aromatic substituent or the N1-bound groups vary.

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C14H19N2O2 ~247.3* Cyclopropyl, dihydrobenzodioxinylmethyl Bicyclic ether enhances rigidity; cyclopropyl increases lipophilicity.
N1-Cyclopropyl-N1-(3-methoxybenzyl)ethane-1,2-diamine C13H20N2O 220.31 Cyclopropyl, 3-methoxybenzyl Methoxy group offers electron-donating effects; simpler aromatic system.
N1-Cyclopropyl-N1-(2,5-dichlorobenzyl)ethane-1,2-diamine C14H16Cl2N2 259.17 Cyclopropyl, 2,5-dichlorobenzyl Chlorine atoms provide electron-withdrawing effects; higher molecular weight.
N1,N2-Bis(substituted-benzyl)ethane-1,2-diamines Variable Variable Dual benzyl substituents Symmetrical structure; potential for enhanced receptor binding via dual groups.

Preparation Methods

Formation of the Benzodioxin Moiety

The 2,3-dihydrobenzo[b]dioxin core is typically constructed via alkylation and cyclization reactions. A representative route begins with methyl 2,3-dihydroxybenzoate (13 ), which undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to yield the cyclized ester 14 (Scheme 1). Hydrolysis of the ester group using lithium hydroxide generates the corresponding carboxylic acid, which serves as a precursor for further functionalization.

For the target compound, the benzodioxin ring likely originates from a substituted catechol derivative. For example, 2,3-dihydroxybenzaldehyde could be alkylated with 1,2-dibromoethane under basic conditions to form the dioxane ring, followed by bromination or formylation at the 5-position to introduce a reactive site for subsequent coupling.

Introduction of the Diamine Side Chain

The ethane-1,2-diamine moiety is introduced via nucleophilic substitution or reductive amination. A common strategy involves reacting a benzyl halide intermediate with a pre-formed diamine. For instance, treating 5-(bromomethyl)-2,3-dihydrobenzo[b]dioxine with N-cyclopropylethane-1,2-diamine in the presence of a base like triethylamine could yield the desired product.

Alternatively, reductive amination using a ketone or aldehyde intermediate (e.g., 5-formyl-2,3-dihydrobenzo[b]dioxine) and cyclopropylamine, followed by reduction with sodium cyanoborohydride, may streamline the synthesis.

Cyclopropane Group Incorporation

The cyclopropyl group is introduced early in the synthesis to minimize steric hindrance. Cyclopropylamine or its hydrochloride salt is often employed in nucleophilic substitution reactions. For example, reacting cyclopropylamine with a dihaloethane derivative (e.g., 1,2-dibromoethane) under high-temperature conditions generates N-cyclopropylethane-1,2-diamine, which is then coupled to the benzodioxin intermediate.

Key Intermediates and Their Synthesis

IntermediateSynthesis PathwayKey Reagents/ConditionsReference
5-(Bromomethyl)-2,3-dihydrobenzo[b]dioxineBromination of 5-methyl-2,3-dihydrobenzo[b]dioxine using N-bromosuccinimide (NBS) and a radical initiator (AIBN)NBS, AIBN, CCl₄, reflux
N-Cyclopropylethane-1,2-diamineReaction of cyclopropylamine with 1,2-dibromoethane in ethanol at 80°CEthanol, K₂CO₃, 12–24 h
5-Formyl-2,3-dihydrobenzo[b]dioxineVilsmeier-Haack formylation of 2,3-dihydrobenzo[b]dioxinePOCl₃, DMF, 0°C to RT

Reaction Conditions and Optimization

Alkylation and Cyclization

Alkylation of catechol derivatives requires anhydrous conditions to prevent hydrolysis. Potassium carbonate or cesium carbonate are preferred bases due to their low nucleophilicity, minimizing side reactions. Cyclization with 1,2-dibromoethane proceeds optimally in dimethylformamide (DMF) at 60–80°C, achieving yields of 65–78% for benzodioxin intermediates.

Reductive Amination

Reductive amination of aldehyde intermediates with cyclopropylamine employs sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid). This method avoids over-reduction and achieves diamine yields of 50–60%.

Purification Techniques

Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) is recommended for isolating enantiomerically pure forms, though this is rarely reported for this compound.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nucleophilic Substitution Straightforward, minimal byproductsRequires activated benzyl halide intermediates40–55%
Reductive Amination Single-step coupling, tolerates sensitive functional groupsRequires aldehyde precursor, strict pH control50–60%
Cross-Coupling (e.g., Buchwald-Hartwig) Enables C–N bond formation under mild conditionsExpensive palladium catalysts, inert atmosphere requiredNot reported

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine?

  • Methodological Answer :

  • Elemental Analysis (CHNS) : Confirm empirical formula and purity via combustion analysis using instruments like a Vario MICRO CHNS analyzer .
  • Spectroscopic Methods : Employ NMR (¹H/¹³C) to verify substituent positions and cyclopropyl group geometry. FT-IR can identify functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
  • Chromatography : Use HPLC or GC-MS to assess purity and detect byproducts, particularly in synthesis intermediates .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile amine vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Avoid latex due to permeability .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Separate from oxidizers .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

  • Methodological Answer :

  • Catalyst Selection : Use platinum or palladium catalysts for reductive amination steps to enhance yield and reduce unwanted byproducts .
  • Reaction Monitoring : Track progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion points .
  • Purification : Employ column chromatography with silica gel (eluent: DCM/MeOH gradient) to isolate the target compound from impurities .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model cyclopropyl ring strain and electron density distribution to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to identify binding affinities .
  • Solvent Effects : Apply COSMO-RS models to assess solubility and stability in polar/nonpolar solvents .

Q. How can in vitro and in vivo studies be designed to evaluate the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • In Vitro : Use Caco-2 cell monolayers to assess intestinal permeability. Measure plasma protein binding via equilibrium dialysis .
  • In Vivo : Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals for LC-MS/MS quantification .
  • Metabolite Identification : Utilize high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in liver microsomes .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across assays?

  • Methodological Answer :

  • Dose-Response Curves : Validate bioactivity using multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
  • Orthogonal Assays : Compare results from fluorescence-based, radiometric, and enzymatic assays to confirm target engagement .
  • Batch Analysis : Test different synthetic batches to rule out impurity-driven effects .

Research Design & Theoretical Frameworks

Q. How can researchers integrate this compound into a structure-activity relationship (SAR) study for drug discovery?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with varying substituents on the cyclopropyl or dihydrobenzodioxin moieties .
  • Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with biological endpoints .
  • Theoretical Basis : Anchor SAR hypotheses in receptor-ligand interaction theories (e.g., lock-and-key vs. induced-fit models) .

Q. What experimental frameworks validate the compound’s potential as a ligand for G-protein-coupled receptors (GPCRs)?

  • Methodological Answer :

  • Binding Assays : Conduct radioligand displacement studies using [³H]-labeled reference ligands (e.g., for adrenergic receptors) .
  • Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing target GPCRs .
  • Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations in receptor transmembrane domains .

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